SBI-115: A Technical Overview of its Antagonistic Mechanism on the TGR5 Receptor
SBI-115: A Technical Overview of its Antagonistic Mechanism on the TGR5 Receptor
Audience: Researchers, scientists, and drug development professionals.
Introduction: Takeda G Protein-Coupled Receptor 5 (TGR5)
The Takeda G protein-coupled receptor 5 (TGR5), also known as Gpbar1, is a member of the rhodopsin-like family of G protein-coupled receptors (GPCRs).[1] It functions as a cell surface receptor for bile acids, which, beyond their classical role in digestion, are now recognized as critical signaling molecules.[2] TGR5 is expressed in a variety of metabolically active tissues, including the intestines, liver, adipose tissue, skeletal muscle, and certain immune cells.[3][4] Activation of TGR5 is implicated in a myriad of physiological processes, including the regulation of energy expenditure, glucose homeostasis, inflammation, and cell proliferation.[4][5]
The Canonical TGR5 Signaling Cascade
As a GPCR, TGR5 transduces extracellular signals into intracellular responses. The canonical signaling pathway is initiated upon the binding of a natural agonist, such as lithocholic acid (LCA) or other bile acids, to the receptor.[1][2] This binding event induces a conformational change in TGR5, leading to the activation of an associated heterotrimeric G protein.
In most cell types, TGR5 couples to a stimulatory G-alpha-protein (Gαs).[1] This coupling facilitates the exchange of Guanosine Diphosphate (GDP) for Guanosine Triphosphate (GTP) on the Gαs subunit, causing its dissociation from the βγ dimer.[2] The activated Gαs subunit then stimulates adenylyl cyclase, an enzyme that catalyzes the conversion of ATP into the second messenger, cyclic adenosine (B11128) monophosphate (cAMP).[6] The subsequent rise in intracellular cAMP concentration activates two primary downstream effectors: Protein Kinase A (PKA) and Exchange protein directly activated by cAMP (EPAC), which in turn phosphorylate numerous target proteins to modulate cellular function.[6][7]
SBI-115: A Novel TGR5 Antagonist
SBI-115, chemically known as m-tolyl 5-chloro-2-(ethylsulfonyl)pyrimidine-4-carboxylate, is a novel, potent, and selective small-molecule antagonist of the TGR5 receptor.[8][9][10] It was identified through a high-throughput screening of a large chemical library against TGR5-expressing cells.[11] As a pharmacological tool, SBI-115 is instrumental in elucidating the physiological and pathological roles of TGR5 signaling. Its development has enabled targeted inhibition of the receptor, revealing its contribution to conditions such as polycystic liver disease (PLD).[8][12][13]
Core Mechanism of Action of SBI-115
SBI-115 functions by directly antagonizing the TGR5 receptor. It inhibits the receptor's activity, thereby blocking the downstream signaling cascade. The primary mechanism involves preventing the agonist-induced increase in intracellular cAMP.[9][11][14] By binding to TGR5, SBI-115 likely prevents the conformational change required for Gαs protein coupling and activation. Consequently, adenylyl cyclase remains unstimulated, ATP is not converted to cAMP, and the downstream activation of PKA and EPAC is abrogated.
This antagonistic action has been demonstrated to effectively block the physiological effects of TGR5 activation. For instance, in cystic cholangiocytes where TGR5 signaling drives proliferation, treatment with SBI-115 leads to a dose-dependent inhibition of cell growth and a reduction in intracellular cAMP levels.[11][15]
Quantitative Analysis of SBI-115 Activity
The inhibitory potency of SBI-115 has been quantified across various in vitro models. The data highlight its effectiveness in blocking TGR5-mediated signaling and cellular responses.
| Parameter | Cell Line / System | Agonist (Concentration) | SBI-115 Concentration | Result | Citation(s) |
| IC₅₀ | HEK293 (human TGR5) | Not Specified | ~120 nM | Inhibition of cAMP accumulation. | [16] |
| Proliferation | ADPKD Cholangiocytes | TLCA | 100-200 µM | 32-48% inhibition of agonist-induced proliferation. | [8][11][17] |
| cAMP Levels | ADPKD Cholangiocytes | TLCA | 100-200 µM | ~30% reduction in agonist-induced cAMP levels. | [11] |
| Spheroid Growth | ADPKD Cholangiocytes | TLCA | 100-200 µM | ~30% reduction in agonist-induced spheroid growth. | [11] |
| Proliferation | PANC-1 (Pancreatic Cancer) | Endogenous | 10 µM | Significant inhibition of cell proliferation. | [18] |
| Proliferation | BXPC3 (Pancreatic Cancer) | Endogenous | 5 µM | Significant inhibition of cell proliferation. | [18] |
Key Experimental Protocols
The mechanism of SBI-115 has been characterized using established cellular and biochemical assays.
In Vitro cAMP Level Measurement
This protocol quantifies changes in intracellular cAMP levels following TGR5 stimulation and inhibition.
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Cell Seeding: Plate TGR5-expressing cells (e.g., ADPKD cholangiocytes) in multi-well plates at a density of 10,000 cells/well and culture until adherent.[11][17]
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Antagonist Pre-incubation: Treat cells with varying concentrations of SBI-115 (e.g., 100 µM, 200 µM) or vehicle control.
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Agonist Stimulation: Add a TGR5 agonist, such as Taurolithocholic acid (TLCA) at a final concentration of 25 µM, to the wells.[11][17]
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Incubation: Incubate the plate for a short period (e.g., 15-30 minutes) at 37°C to allow for cAMP production.[11][17]
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Cell Lysis: Lyse the cells according to the assay kit manufacturer's instructions to release intracellular contents.
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cAMP Detection: Measure cAMP concentrations using a competitive immunoassay, such as the Bridge-It cAMP designer cAMP assay.[11][17]
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Data Analysis: Normalize cAMP levels to a control (e.g., vehicle-treated cells) and calculate the percentage of inhibition by SBI-115.
Cell Proliferation Assay
This protocol assesses the effect of SBI-115 on cell growth, which is often a downstream consequence of TGR5 signaling.
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Cell Seeding: Plate cells (e.g., cystic cholangiocytes, HCT116) in 96-well plates at a density of 2,500 cells/well.[17]
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Incubation: Culture the cells for 24-48 hours to allow for attachment and growth.[17]
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Treatment: Treat the cells with a TGR5 agonist (e.g., 25 µM TLCA) in the presence or absence of SBI-115 (e.g., 100 µM, 200 µM). In some protocols, cells are pre-treated with the antagonist for a longer duration (e.g., 24 hours) before agonist addition.[9][17]
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Proliferation Period: Incubate the cells for an additional 24-48 hours to allow for proliferation.[17]
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Quantification: Measure cell viability/proliferation using a metabolic assay such as MTT or CellTiter 96 Aqueous One Solution, which measures the metabolic activity of viable cells.[9][17] Alternatively, perform direct cell counting.
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Data Analysis: Express the results as a percentage of proliferation compared to untreated or vehicle-treated controls to determine the inhibitory effect of SBI-115.[17]
Conclusion
SBI-115 is a specific and potent antagonist of the TGR5 receptor. Its mechanism of action is centered on the direct inhibition of TGR5, leading to the abrogation of the Gαs-mediated signaling cascade and preventing the downstream accumulation of the second messenger cAMP. This blockade of TGR5 signaling effectively inhibits cellular responses such as proliferation, particularly in disease models like polycystic liver disease. The quantitative data and established experimental protocols confirm its utility as a critical tool for investigating TGR5 biology and as a potential therapeutic lead for TGR5-mediated pathologies.
References
- 1. mdpi.com [mdpi.com]
- 2. The Bile Acid Membrane Receptor TGR5: A Valuable Metabolic Target - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structure-Based Insights into TGR5 Activation by Natural Compounds: Therapeutic Implications and Emerging Strategies for Obesity Management [mdpi.com]
- 4. What are TGR5 agonists and how do they work? [synapse.patsnap.com]
- 5. Frontiers | TGR5, Not Only a Metabolic Regulator [frontiersin.org]
- 6. researchgate.net [researchgate.net]
- 7. TGR5, Not Only a Metabolic Regulator - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. selleckchem.com [selleckchem.com]
- 10. SBI-115 - Wikipedia [en.wikipedia.org]
- 11. TGR5 contributes to hepatic cystogenesis in rodents with polycystic liver diseases via cAMP/Gαs signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 12. tandfonline.com [tandfonline.com]
- 13. tandfonline.com [tandfonline.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. TGR5 Signaling in Hepatic Metabolic Health - PMC [pmc.ncbi.nlm.nih.gov]
- 16. medkoo.com [medkoo.com]
- 17. SBI-115 | GPCR19 | TargetMol [targetmol.com]
- 18. Investigation of the potential role of TGR5 in pancreatic cancer by a comprehensive molecular experiments and the liquid chromatography mass spectrometry (LC–MS) based metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
